molecular formula C9H12N2O4 B12883534 4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid CAS No. 143469-03-8

4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid

Cat. No.: B12883534
CAS No.: 143469-03-8
M. Wt: 212.20 g/mol
InChI Key: FWMUCWSCXQOOHI-UHFFFAOYSA-N
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Description

4-(5-methylisoxazole-4-carboxamido)butanoic acid is a chemical compound that features a butanoic acid moiety linked to a 5-methylisoxazole ring via a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methylisoxazole-4-carboxamido)butanoic acid typically involves the formation of the isoxazole ring followed by the attachment of the butanoic acid moiety. One common method for synthesizing isoxazoles is through the cycloaddition reaction of nitrile oxides with alkynes or alkenes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-methylisoxazole-4-carboxamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of carboxylic acids or ketones, while reduction of the carboxamide group can yield amines.

Scientific Research Applications

4-(5-methylisoxazole-4-carboxamido)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-methylisoxazole-4-carboxamido)butanoic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-(5-methylisoxazole-4-carboxamido)butanoic acid can be compared with other isoxazole derivatives:

The uniqueness of 4-(5-methylisoxazole-4-carboxamido)butanoic acid lies in its specific structure, which combines the properties of the isoxazole ring and the butanoic acid moiety, making it a versatile compound for various applications.

Properties

CAS No.

143469-03-8

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid

InChI

InChI=1S/C9H12N2O4/c1-6-7(5-11-15-6)9(14)10-4-2-3-8(12)13/h5H,2-4H2,1H3,(H,10,14)(H,12,13)

InChI Key

FWMUCWSCXQOOHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCCC(=O)O

Origin of Product

United States

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